2-Ethynylbicyclo[4.1.0]heptane
Description
2-Ethynylbicyclo[4.1.0]heptane is a bicyclic compound featuring a seven-membered ring system with a fused cyclopropane moiety and an ethynyl (-C≡CH) substituent at the 2-position. The bicyclo[4.1.0]heptane scaffold is characterized by its strained cyclopropane ring, which imparts unique reactivity and conformational rigidity.
Properties
Molecular Formula |
C9H12 |
|---|---|
Molecular Weight |
120.19 g/mol |
IUPAC Name |
2-ethynylbicyclo[4.1.0]heptane |
InChI |
InChI=1S/C9H12/c1-2-7-4-3-5-8-6-9(7)8/h1,7-9H,3-6H2 |
InChI Key |
SRLXZPYCFKLMHT-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1CCCC2C1C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-ethynylbicyclo[4.1.0]heptane typically involves the cycloisomerization of 1,6-enynes using transition metal catalysts such as platinum (II) or gold (I) . The reaction conditions often require mild temperatures and inert atmospheres to prevent unwanted side reactions. The cycloisomerization process is driven by the release of ring strain in the cyclopropane ring, making it a thermodynamically favorable reaction.
Industrial Production Methods: While specific industrial production methods for 2-ethynylbicyclo[41This would include optimizing the reaction conditions for larger volumes and ensuring the availability of high-purity catalysts and starting materials .
Chemical Reactions Analysis
Types of Reactions: 2-Ethynylbicyclo[4.1.0]heptane can undergo a variety of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The ethynyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophiles such as organolithium or Grignard reagents can be employed under anhydrous conditions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes or alkenes.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Ethynylbicyclo[4.1.0]heptane has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of ring strain and reactivity.
Medicine: Research into its derivatives for potential pharmaceutical applications.
Industry: Used in the synthesis of polymers and materials with unique properties
Mechanism of Action
The mechanism by which 2-ethynylbicyclo[4.1.0]heptane exerts its effects is primarily through its ability to undergo ring-opening reactions. The release of ring strain provides a driving force for these reactions, allowing the compound to participate in various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and conditions employed .
Comparison with Similar Compounds
Structural and Functional Group Variations
Physicochemical Properties
- Boiling Points : 7-Oxabicyclo[4.1.0]heptane derivatives exhibit predicted boiling points of ~193°C, while halogenated analogs (e.g., 2-chloro) likely have higher volatility due to reduced polarity .
- Molecular Weights : Azabicyclo derivatives (e.g., 7-Azabicyclo[4.1.0]heptane) have lower molecular weights (~97.16 g/mol) compared to oxa or acetamido derivatives .
- Polar Surface Area (PSA) : Oxygen- and nitrogen-containing analogs (e.g., 7-Oxabicyclo[4.1.0]heptane, PSA = 12.53) show increased polarity, influencing solubility and membrane permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
